molecular formula C26H23FN2O3S2 B2536338 N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxamide CAS No. 1114660-48-8

N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxamide

Cat. No. B2536338
CAS RN: 1114660-48-8
M. Wt: 494.6
InChI Key: DXEJHFUMISLIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C26H23FN2O3S2 and its molecular weight is 494.6. The purity is usually 95%.
The exact mass of the compound N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis

Compounds similar to "N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxamide" have been analyzed for their structural properties, revealing geometric parameters and interactions such as intramolecular hydrogen bonds and angles between substituted phenyl groups and central rings. These structural analyses contribute to understanding the molecular conformation and potential reactivity of related compounds (Köysal et al., 2005).

Synthesis and Crystal Structure

Research on the synthesis and crystal structure of related compounds provides insights into the methodologies for creating thiophene-based molecules and analyzing their crystallographic features. This information can be crucial for designing new compounds with specific properties for various applications (Nagaraju et al., 2018).

Radioprotective Activity

Studies have explored the radioprotective activity of fluorine-containing amides with sulfinate or sulfoxide groups, which could indicate the potential of similar compounds in mitigating radiation-induced damage, an area of significant interest in medical and environmental sciences (Vasil'eva & Rozhkov, 1992).

Inhibitory Activity Against Enzymes

Research on aromatic sulfonamide inhibitors of carbonic anhydrases highlights the potential of thiophene-based compounds in therapeutic applications, particularly in designing inhibitors for specific isoenzymes involved in various physiological and pathological processes (Supuran et al., 2013).

Organic Electronics and Sensor Applications

Thiophene derivatives have been investigated for their applications in organic electronics, such as in the fabrication of thin-film transistors, organic field-effect transistors, and solar cells. The understanding of the electronic properties and performance of thiophene-based compounds can contribute to the development of new materials for advanced technological applications (Ferraris et al., 1998).

properties

IUPAC Name

N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3S2/c1-3-18-12-14-21(15-13-18)28-26(30)24-25(23(17-33-24)19-8-7-9-20(27)16-19)34(31,32)29(2)22-10-5-4-6-11-22/h4-17H,3H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEJHFUMISLIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.